CID 78062731

Description

CID 78062731 (referred to in the context of oscillatoxin derivatives) is a bioactive compound belonging to the oscillatoxin family, a class of marine-derived cyclic peptides with cytotoxic and antiproliferative properties. These compounds are typically isolated from cyanobacteria and exhibit potent activity against cancer cell lines, though their exact mechanisms remain under investigation.

Properties

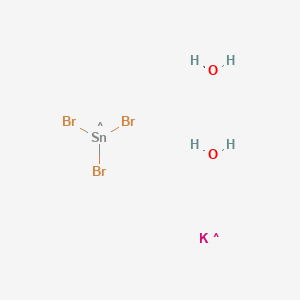

Molecular Formula |

Br3H4KO2Sn |

|---|---|

Molecular Weight |

433.55 g/mol |

InChI |

InChI=1S/3BrH.K.2H2O.Sn/h3*1H;;2*1H2;/q;;;;;;+3/p-3 |

InChI Key |

FOXVYMVTUBQNSL-UHFFFAOYSA-K |

Canonical SMILES |

O.O.[K].Br[Sn](Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062731 involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and may vary, general methods include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The preparation often involves multiple steps, including purification and characterization to ensure the compound’s purity and efficacy.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and cost-effectiveness. The process typically involves large-scale reactors, precise temperature control, and continuous monitoring to maintain the quality of the final product. Industrial methods may also incorporate advanced techniques such as flow chemistry to enhance efficiency and safety.

Chemical Reactions Analysis

Functional Group Reactivity

Key reactive sites in CID 78047331 include:

Hydrolysis of the Amide Bond

The carboxamide group may undergo hydrolysis in acidic or alkaline media:

Mechanistic Notes :

-

Acidic conditions favor protonation of the carbonyl oxygen, increasing electrophilicity.

-

Basic conditions deprotonate the nucleophile (e.g., OH⁻), accelerating attack on the carbonyl carbon .

Reduction of the Cyano Group

The -CN group could be reduced to a primary amine using catalysts like Raney nickel or LiAlH₄:

This modification would alter solubility and biological activity .

Stability Considerations

-

Thermal Stability : The dihydroisoquinoline core may decompose at elevated temperatures (>200°C), releasing CO or NH₃.

-

Photostability : The fluorophenyl group could undergo photodefluorination under UV light, though this is less common in aryl fluorides .

Recommendations for Further Study

Scientific Research Applications

CID 78062731 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and as a lead compound for designing new pharmaceuticals.

Industry: this compound is utilized in industrial processes, including the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 78062731 involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its application. Understanding the mechanism of action is crucial for developing new therapeutic agents and optimizing the compound’s use in various fields.

Comparison with Similar Compounds

Key Observations :

- Methylation : The addition of a methyl group in 30-methyl-oscillatoxin D (CID 185389) correlates with increased bioavailability, as seen in analogous compounds where methylation reduces metabolic degradation.

- Halogenation : Oscillatoxin F (CID 156582092) contains halogen atoms, a feature associated with enhanced binding affinity in kinase inhibitors (e.g., CID 57892468 in ).

- Hydroxylation : Oscillatoxin E (CID 156582093) lacks halogenation but includes hydroxyl groups, which may reduce cytotoxicity while retaining antiproliferative effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.